molecular formula C6H5AsO3 B14728898 4-(Oxoarsanyl)benzene-1,2-diol CAS No. 5425-72-9

4-(Oxoarsanyl)benzene-1,2-diol

Cat. No.: B14728898
CAS No.: 5425-72-9
M. Wt: 200.02 g/mol
InChI Key: TULFPDQMWPAQHP-UHFFFAOYSA-N
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Description

4-(Oxoarsanyl)benzene-1,2-diol is a chemical compound known for its unique structure and properties. It is an organoarsenic compound, which means it contains arsenic bonded to carbon. This compound is also known as 4-arsorosobenzene-1,2-diol and has the molecular formula C6H5AsO3. It is a derivative of benzene with two hydroxyl groups and an oxoarsanyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxoarsanyl)benzene-1,2-diol typically involves the reaction of benzene-1,2-diol (catechol) with arsenic trioxide in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: Benzene-1,2-diol, arsenic trioxide, acid catalyst (e.g., hydrochloric acid)

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Aqueous or organic solvents depending on the specific method

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Oxoarsanyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different arsenic-containing products.

    Reduction: Reduction reactions can convert the oxoarsanyl group to other arsenic species.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can produce halogenated or sulfonated derivatives.

Scientific Research Applications

4-(Oxoarsanyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which 4-(Oxoarsanyl)benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The oxoarsanyl group can interact with thiol groups in proteins, leading to enzyme inhibition or activation. The compound may also generate reactive oxygen species (ROS), contributing to its biological activity.

Comparison with Similar Compounds

4-(Oxoarsanyl)benzene-1,2-diol can be compared with other similar compounds, such as:

    Catechol (benzene-1,2-diol): Lacks the oxoarsanyl group and has different reactivity and applications.

    Hydroquinone (benzene-1,4-diol): Has hydroxyl groups in different positions, leading to different chemical properties.

    Resorcinol (benzene-1,3-diol): Another isomer with distinct chemical behavior.

Properties

CAS No.

5425-72-9

Molecular Formula

C6H5AsO3

Molecular Weight

200.02 g/mol

IUPAC Name

4-arsorosobenzene-1,2-diol

InChI

InChI=1S/C6H5AsO3/c8-5-2-1-4(7-10)3-6(5)9/h1-3,8-9H

InChI Key

TULFPDQMWPAQHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As]=O)O)O

Origin of Product

United States

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